

physicochemical characteristics of 2-Cyano-2-(hydroxyimino)acetamide

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Compound of Interest

Compound Name: 2-Cyano-2-(hydroxyimino)acetamide

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An In-Depth Technical Guide on 2-Cyano-2-(hydroxyimino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of **2-Cyano-2-(hydroxyimino)acetamide**. The information is compiled to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Characteristics

2-Cyano-2-(hydroxyimino)acetamide, with the chemical formula $C_3H_3N_3O_2$, is a small organic molecule featuring a cyano, a hydroxyimino (oxime), and an acetamide functional group. These groups contribute to its chemical reactivity and potential for biological interactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |
|------------------------------|---|------------|
| Molecular Formula | C ₃ H ₃ N ₃ O ₂ | PubChem[1] |
| Molecular Weight | 113.08 g/mol | PubChem[1] |
| CAS Number | 3849-20-5 | PubChem[1] |
| IUPAC Name | (2E)-2-cyano-2-(hydroxyimino)acetamide | PubChem[1] |
| Melting Point | 183 °C (decomposes) | LookChem |
| pKa (Predicted) | 7.96 ± 0.10 | LookChem |
| Density (Predicted) | 1.54 g/cm ³ | LookChem |
| LogP (Predicted) | -0.47 | LookChem |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Structural Elucidation

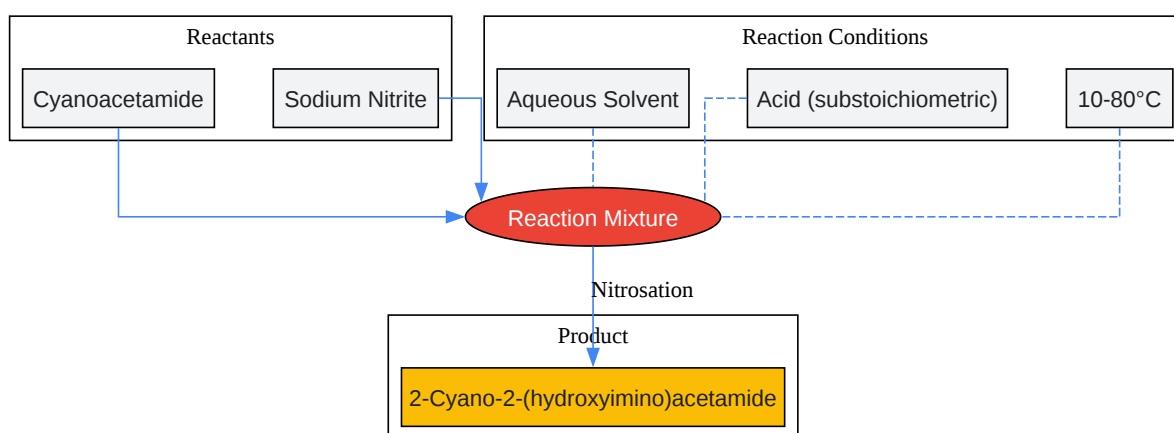
Experimental Protocol: Synthesis

The synthesis of **2-Cyano-2-(hydroxyimino)acetamide** can be achieved through the nitrosation of cyanoacetamide. A general procedure, adapted from patent literature, is as follows[2]:

- **Dissolution:** Dissolve cyanoacetamide in an aqueous or aqueous-organic solvent system.
- **Addition of Nitrite:** Add a slight molar excess of a nitrite salt, such as sodium nitrite.
- **Acidification:** Introduce a less than stoichiometric amount of acid (e.g., hydrochloric acid or acetic acid) to the reaction mixture in a controlled manner, maintaining the temperature between 10-80°C[2]. The use of a substoichiometric amount of acid is crucial to avoid side reactions and decomposition of the product[2].

- Reaction Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Isolation: Upon completion, the product can be isolated by filtration. The pH of the solution may be adjusted to facilitate precipitation[2].
- Purification: The crude product can be purified by recrystallization from a suitable solvent to yield **2-Cyano-2-(hydroxyimino)acetamide**.

Below is a conceptual workflow for the synthesis of **2-Cyano-2-(hydroxyimino)acetamide**.



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Synthesis workflow for **2-Cyano-2-(hydroxyimino)acetamide**.

Structural Characterization

The structure of **2-Cyano-2-(hydroxyimino)acetamide** has been confirmed by X-ray crystallography, with the data deposited in the Cambridge Structural Database (CSD identifier: 743057)[1]. This provides definitive information on its three-dimensional structure and stereochemistry.

Expected Spectral Characteristics:

- ^1H NMR: The proton nuclear magnetic resonance (^1H NMR) spectrum is expected to show signals corresponding to the amine ($-\text{NH}_2$) and hydroxyl ($-\text{OH}$) protons. The chemical shifts of these exchangeable protons will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon-13 nuclear magnetic resonance (^{13}C NMR) spectrum will display three distinct signals for the three carbon atoms in the molecule: the cyano carbon, the oxime carbon, and the amide carbonyl carbon.
- FTIR: The Fourier-transform infrared (FTIR) spectrum will exhibit characteristic absorption bands for the different functional groups. Expected peaks include:
 - O-H stretching (hydroxyl group)
 - N-H stretching (amide group)
 - $\text{C}\equiv\text{N}$ stretching (cyano group)
 - $\text{C}=\text{O}$ stretching (amide carbonyl)
 - $\text{C}=\text{N}$ stretching (oxime group)
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of small neutral molecules such as H_2O , NH_3 , and CO .

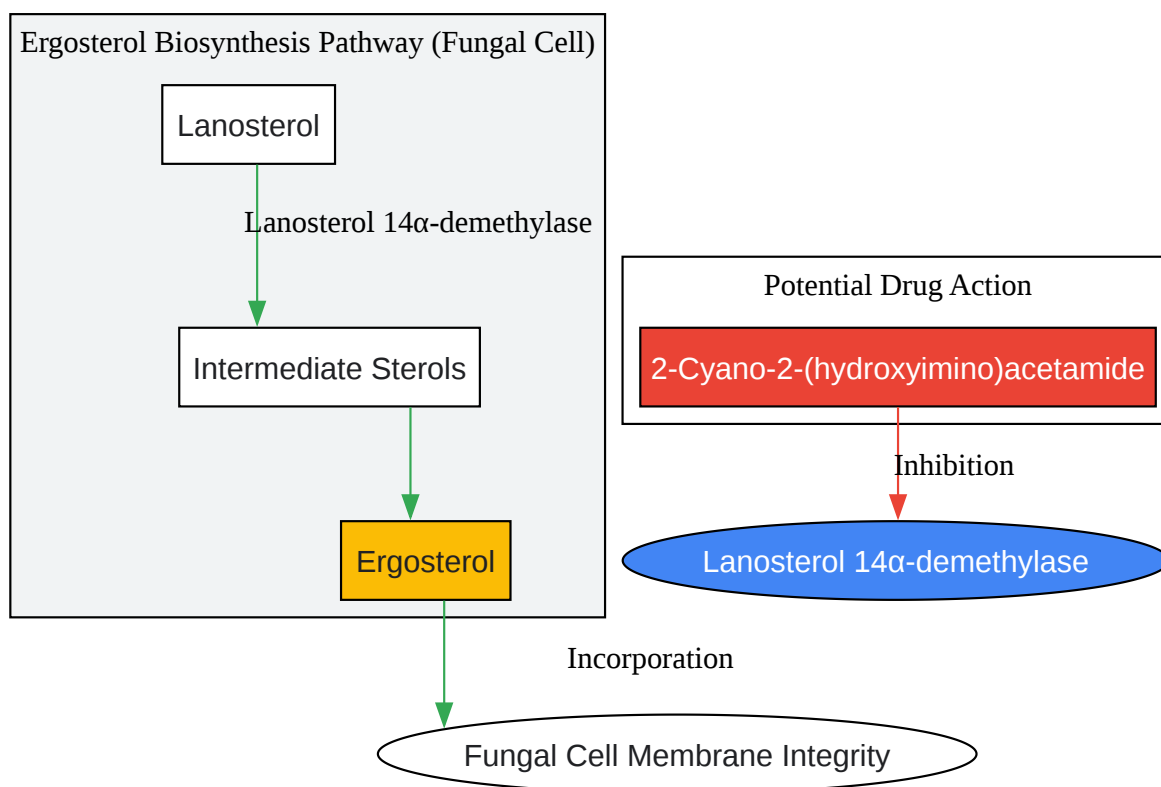
Potential Biological Activity and Mechanism of Action

While direct studies on the mechanism of action of **2-Cyano-2-(hydroxyimino)acetamide** are limited, the biological activities of structurally related compounds provide insights into its potential therapeutic applications. Derivatives of cyanoacetamide and hydroxyiminoacetamide have been reported to exhibit antifungal and enzyme inhibitory activities[3][4].

Inferred Antifungal Mechanism

Many antifungal agents target the fungal cell membrane, primarily by interfering with the biosynthesis of ergosterol, a crucial component of the membrane[5]. Azoles, a major class of antifungals, inhibit the enzyme lanosterol 14 α -demethylase, which is involved in the ergosterol biosynthesis pathway[5]. Given the structural features of **2-Cyano-2-(hydroxyimino)acetamide**, it is plausible that it could act as an inhibitor of an enzyme in this pathway.

The following diagram illustrates a hypothetical mechanism of action for **2-Cyano-2-(hydroxyimino)acetamide** as an antifungal agent, based on the known mechanisms of other antifungal compounds.



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Hypothetical antifungal mechanism of action.

Potential as an Enzyme Inhibitor

Compounds containing the hydroxyiminoacetamide moiety have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase)[3]. These enzymes are critical for the regulation of neurotransmission. Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of the oxime group to interact with the active site of these enzymes suggests that **2-Cyano-2-(hydroxyimino)acetamide** could be a starting point for the design of novel enzyme inhibitors.

Conclusion

2-Cyano-2-(hydroxyimino)acetamide is a versatile small molecule with potential applications in drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive scaffold for chemical modification. While its precise mechanism of action is yet to be fully elucidated, the known activities of related compounds suggest that it may act as an antifungal agent or an enzyme inhibitor. Further research is warranted to explore its biological activities and to develop derivatives with enhanced potency and selectivity for specific therapeutic targets.

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